Cas no 212622-32-7 (4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)

4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core with chloro and methylamino substituents. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. Its chloro group allows for nucleophilic substitution, while the methylamino moiety offers potential for further functionalization. The compound’s stability under standard conditions and well-defined purity make it a reliable building block for research and industrial applications. Its utility is particularly noted in the development of biologically active molecules, where precise modification of the pyridazinone scaffold is required. Handling should adhere to standard safety protocols for halogenated and amino-substituted compounds.
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one structure
212622-32-7 structure
商品名:4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
CAS番号:212622-32-7
MF:C5H6ClN3O
メガワット:159.573639392853
MDL:MFCD20231940
CID:4639521
PubChem ID:10725642

4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 4-Chloro-5-(methylamino)pyridazine-3(2H)-one
    • 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
    • HMS3437O12
    • 4-Chloro-5-(methylamino)pyridazin-3(2H)-one
    • 5-chloro-4-(methylamino)-1H-pyridazin-6-one
    • Z2491387504
    • MDL: MFCD20231940
    • インチ: 1S/C5H6ClN3O/c1-7-3-2-8-9-5(10)4(3)6/h2H,1H3,(H2,7,9,10)
    • InChIKey: LRJLZXFFOZLZHM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(NN=CC=1NC)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 53.5

4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
CB011799037-1g
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95+%
1g
¥4434.00 2023-09-15
Enamine
EN300-269966-0.5g
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95.0%
0.5g
$310.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1555566-1g
4-Chloro-5-(methylamino)pyridazin-3(2H)-one
212622-32-7 98%
1g
¥4480 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23885-1G
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95%
1g
¥ 1,920.00 2023-04-03
A2B Chem LLC
AX42496-250mg
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95%
250mg
$206.00 2024-04-20
A2B Chem LLC
AX42496-500mg
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95%
500mg
$362.00 2024-04-20
A2B Chem LLC
AX42496-2.5g
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95%
2.5g
$888.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23885-1g
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95%
1g
¥1920.0 2024-04-22
A2B Chem LLC
AX42496-10g
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95%
10g
$1907.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23885-5G
4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one
212622-32-7 95%
5g
¥ 5,775.00 2023-04-03

4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one 関連文献

4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one (CAS No. 212622-32-7)

4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 212622-32-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chloro substituent at the 4-position and a methylamino group at the 5-position imparts unique reactivity and potential biological activity, making it a subject of considerable interest in medicinal chemistry and drug discovery.

The structural features of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one contribute to its versatility as a synthetic intermediate. The dihydropyridazine core provides a scaffold that can be further modified to explore various pharmacophores. This compound has garnered attention due to its potential role in the development of novel therapeutic agents, particularly in addressing unmet medical needs where specific molecular interactions are required.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridazine derivatives. These compounds have shown promise in multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The chloro and methylamino functional groups in 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one are particularly noteworthy, as they can participate in hydrogen bonding, π-stacking interactions, and other key molecular recognition processes that are critical for drug-receptor binding.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling cascades that drive pathological processes. The pyridazine core of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one offers a suitable platform for modulating kinase activity through precise structural tailoring.

Recent studies have highlighted the importance of optimizing the electronic and steric properties of heterocyclic compounds to enhance their biological efficacy. The chloro substituent at the 4-position introduces electrophilicity, which can be exploited for covalent bond formation with biological targets. Meanwhile, the methylamino group at the 5-position contributes to basicity and hydrogen bonding capabilities, allowing for interactions with acidic or polar residues on protein surfaces. These features make 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one a promising candidate for further investigation.

The synthesis of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one involves multi-step organic transformations that highlight its synthetic utility. The construction of the dihydropyridazine ring typically requires cyclization reactions under controlled conditions. Functional group transformations such as chlorination and amination further refine the molecular structure to achieve the desired properties. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

In drug discovery pipelines, 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one serves as a valuable building block for generating libraries of compounds for high-throughput screening (HTS). HTS allows researchers to rapidly assess large collections of molecules for their biological activity against target proteins or enzymes. The structural diversity provided by this compound facilitates the identification of novel lead compounds with optimized pharmacokinetic profiles.

The pharmacokinetic properties of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one are also under scrutiny to ensure its suitability for therapeutic applications. Factors such as solubility, stability, metabolic clearance rates, and distribution must be carefully evaluated to determine its bioavailability and duration of action. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation.

One notable application area is in oncology research. Pyridazine derivatives have demonstrated preclinical activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The ability of 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one to modulate these pathways makes it an attractive candidate for further development into an anticancer therapeutic.

The development of next-generation sequencing (NGS) technologies has provided deeper insights into genetic mutations that contribute to drug resistance or sensitivity in patients with cancer or other diseases. This information is being leveraged to design more targeted therapies based on compounds like 4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one, ensuring that patients receive treatments tailored to their specific molecular profiles.

In conclusion,4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one (CAS No. 212622-32-7) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly in oncology where kinase inhibition is a key strategy for combating disease progression. As research continues to uncover new biological targets and synthetic methodologies improve efficiency,this compound is poised to play an important role in shaping future treatments.

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